N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
CAS No.: 893787-46-7
Cat. No.: VC4864841
Molecular Formula: C22H25N3OS
Molecular Weight: 379.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893787-46-7 |
|---|---|
| Molecular Formula | C22H25N3OS |
| Molecular Weight | 379.52 |
| IUPAC Name | N-(3-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
| Standard InChI | InChI=1S/C22H25N3OS/c1-16-8-7-9-17(14-16)23-20(26)15-27-21-18-10-3-4-11-19(18)24-22(25-21)12-5-2-6-13-22/h3-4,7-11,14,24H,2,5-6,12-13,15H2,1H3,(H,23,26) |
| Standard InChI Key | FLLBSYBWEOGIPJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 |
Introduction
N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a complex organic compound that belongs to the class of spiroquinazolines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in targeting disorders related to abnormal cellular proliferation and enzyme inhibition.
Synthesis of N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the spiroquinazoline core, followed by the introduction of the sulfanyl linkage and the acetamide group. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Analytical Techniques
Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. These methods provide detailed information about the molecular structure and help in identifying any impurities.
Biological Activities and Potential Applications
N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide has been associated with potential therapeutic applications, particularly in targeting disorders involving abnormal cellular proliferation. It has been studied for its inhibitory effects on specific enzymes related to various diseases.
Data Tables
Given the limited availability of specific data on N-(3-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide, the following table summarizes general information about spiroquinazolines and their potential applications:
| Compound Class | Biological Activities | Potential Applications |
|---|---|---|
| Spiroquinazolines | Anticancer, enzyme inhibition | Therapeutic treatments for cellular proliferation disorders |
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